REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2.[CH:21]([Si:24](Cl)([CH:28]([CH3:30])[CH3:29])[CH:25]([CH3:27])[CH3:26])([CH3:23])[CH3:22]>C1COCC1>[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17]([Si:24]([CH:28]([CH3:30])[CH3:29])([CH:25]([CH3:27])[CH3:26])[CH:21]([CH3:23])[CH3:22])[CH:16]=[CH:15]2 |f:0.1|
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Name
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|
Quantity
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28 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=CNC2=CC1
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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5.7 mL
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Type
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reactant
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Smiles
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C(C)(C)[Si](C(C)C)(C(C)C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at −78° C. for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at −78° C. for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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warmed to room temperature over a period of 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction was quenched by addition of a saturated aqueous solution of NH4Cl
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with EtOAc
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Type
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CUSTOM
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Details
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to give a crude oil that
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Type
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CUSTOM
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Details
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was purified by flash chromatography (hexane 100%)
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Reaction Time |
20 min |
Name
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Type
|
product
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Smiles
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BrC=1C=C2C=CN(C2=CC1)[Si](C(C)C)(C(C)C)C(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.94 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |